N-(2-bromophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-bromophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromophenyl group attached to a pyrazole ring, which is further substituted with an ethyl group and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the bromophenyl-pyrazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.
Major Products
Substitution Products: Various substituted phenyl-pyrazole derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
N-(2-bromophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Biological Studies: Used as a probe to study enzyme inhibition and protein interactions.
Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: The compound can interact with proteins, affecting their function and stability.
Pathways Involved: It may modulate signaling pathways by interacting with key proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide
- N-(2-fluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide
- N-(2-iodophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide
Uniqueness
N-(2-bromophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in unique substitution and coupling reactions, making this compound versatile for various synthetic applications.
Properties
IUPAC Name |
N-(2-bromophenyl)-1-ethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2S/c1-2-15-8-9(7-13-15)18(16,17)14-11-6-4-3-5-10(11)12/h3-8,14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGKQAQTHXZNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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